molecular formula C13H18N2OS2 B2362876 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 744242-05-5

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2362876
CAS No.: 744242-05-5
M. Wt: 282.42
InChI Key: DVQAGGSBKSJPCJ-UHFFFAOYSA-N
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Description

6-Ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a fused heterocyclic compound comprising a thieno[2,3-d]pyrimidin-4-one core substituted with an ethyl group at position 6, a branched 3-methylbutyl (isoamyl) group at position 3, and a sulfanyl (thiol) moiety at position 2. Thienopyrimidinones are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The compound’s substituents influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity, making it a candidate for antimicrobial, anticancer, or enzyme-inhibitory applications.

Properties

IUPAC Name

6-ethyl-3-(3-methylbutyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2OS2/c1-4-9-7-10-11(18-9)14-13(17)15(12(10)16)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQAGGSBKSJPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)NC(=S)N(C2=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Ethyl 5-Ethyl-3-Oxothiophene-2-Carboxylate with Thiourea

The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via base-mediated cyclization of a thiophene carboxamide precursor. Ethyl 5-ethyl-3-oxothiophene-2-carboxylate reacts with thiourea in ethanolic potassium hydroxide (KOH) under reflux (12–24 h). The reaction proceeds through nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by ring closure to form the pyrimidinone moiety.

Key steps :

  • Thiol group introduction : The thiourea provides the sulfur atom at position 2, yielding the 2-sulfanyl derivative directly.
  • Ethyl substitution : The ethyl group at position 6 originates from the thiophene precursor’s C5 position.

Reaction conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Base: 5–10% aqueous KOH.
  • Temperature: 80–100°C.

Yield : 60–80% after recrystallization.

N3-Alkylation with 3-Methylbutyl Halides

Direct Alkylation of the Pyrimidinone Nitrogen

After core formation, the nitrogen at position 3 (N3) is alkylated with 3-methylbutyl bromide or iodide. The reaction requires deprotonation of N3 using a strong base (e.g., NaH or K2CO3) in anhydrous dimethylformamide (DMF) at 60–80°C.

Challenges :

  • Competitive thiol alkylation : The thiol group at position 2 is more nucleophilic than N3. To suppress undesired S-alkylation:
    • Use mild bases (e.g., K2CO3) to limit thiolate formation.
    • Employ a large excess of alkylating agent (3–5 equiv).

Optimized protocol :

  • Dissolve thieno[2,3-d]pyrimidin-4-one (1 equiv) in DMF.
  • Add K2CO3 (2.5 equiv) and 3-methylbutyl bromide (3 equiv).
  • Heat at 70°C for 12–18 h.
  • Purify via column chromatography (hexane/ethyl acetate).

Yield : 40–65%.

Alternative Route: Prefunctionalized Thiourea Cyclization

Cyclization of N-(3-Methylbutyl)Thiourea

To bypass post-cyclization alkylation, N-(3-methylbutyl)thiourea is synthesized from 3-methylbutylamine and carbon disulfide. This substituted thiourea is cyclized with ethyl 5-ethyl-3-oxothiophene-2-carboxylate under reflux in ethanol.

Advantages :

  • Simultaneously introduces the 3-methylbutyl group and thiol during cyclization.
  • Avoids competitive alkylation side reactions.

Limitations :

  • N-(3-Methylbutyl)thiourea synthesis requires rigorous anhydrous conditions.

Procedure :

  • React 3-methylbutylamine (1 equiv) with thiocarbonyl diimidazole (1.2 equiv) in THF.
  • Add ethyl 5-ethyl-3-oxothiophene-2-carboxylate (1 equiv) and KOH (2 equiv).
  • Reflux for 24 h, isolate via acid precipitation.

Yield : 50–70%.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Disadvantages
Post-cyclization alkylation N3-alkylation 40–65% Flexible for diverse N-substituents Low yield due to side reactions
Prefunctionalized thiourea Cyclization with alkylated thiourea 50–70% One-pot synthesis Limited substrate availability
Direct cyclization Thiourea + thiophene ester 60–80% High yield, simple conditions Requires subsequent alkylation step

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR :
    • δ 1.22 (s, SH).
    • δ 3.25–3.30 (m, N-CH2- of 3-methylbutyl).
    • δ 4.12 (q, ethyl group).
  • IR : Bands at 1648 cm⁻¹ (C=O), 853 cm⁻¹ (C=S).

Purity Assessment

  • HPLC (C18 column, acetonitrile/water): >95% purity.

Industrial-Scale Considerations

  • Cost drivers : 3-Methylbutyl bromide (high molecular weight) and thiourea derivatives.
  • Green chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thieno ring.

    Substitution: The ethyl and methylbutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antimicrobial Activity

The thieno[2,3-d]pyrimidin-4-one scaffold is a common motif in antimicrobial agents. Key comparisons include:

Compound Structure Substituents (Position) Biological Activity References
6-Ethyl-3-(3-methylbutyl)-2-sulfanyl derivative 6-Ethyl, 3-(3-methylbutyl), 2-SH Not explicitly reported N/A
6-(Benzimidazol-2-yl)-3,5-dimethyl derivative 6-BI, 3-Me, 5-Me, 2-SH Antimicrobial (comparable to streptomycin)
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one XIII Benzothiazole, thiophene (side chains) Potent antimicrobial vs. B. subtilis, C. pneumoniae
3-Butyl-2-(2-methylphenoxy) derivative (6i) 3-Butyl, 2-OPh(2-Me) Antifungal (specific activity not detailed)
  • Key Observations :
    • Benzimidazole vs. Alkyl Substituents : The 6-(benzimidazol-2-yl) derivative () exhibits antimicrobial activity comparable to streptomycin, suggesting that aromatic heterocycles enhance target binding via π-π interactions or hydrogen bonding . In contrast, the target compound’s aliphatic 6-ethyl and 3-(3-methylbutyl) groups may prioritize lipophilicity for membrane penetration.
    • Branched vs. Linear Alkyl Chains : The 3-(3-methylbutyl) group in the target compound is more lipophilic than the linear 3-butyl substituent in compound 6i (). Branched chains often improve metabolic stability but may reduce solubility .
    • Electron-Rich Groups : Compound XIII (), featuring benzothiazole and thiophene substituents, shows enhanced antimicrobial effects, likely due to electron-rich moieties facilitating interactions with microbial enzymes .

Cytotoxic and Anticancer Potential

Thienopyrimidinones with varied substituents demonstrate cytotoxic activity:

Compound Structure Substituents (Position) Biological Activity References
2,3-Dimethylthieno[2,3-d]dihydropyrrolo[1,2-a]pyrimidin-4-one (5) 2,3-DiMe, fused pyrrolo ring Moderate cytotoxicity (HeLa cells)
3-Ethyl-5-methyl-6-phenyl derivative 3-Et, 5-Me, 6-Ph, 2-SH Not explicitly reported (structural analog)
  • Key Observations: Steric and Electronic Effects: The 2,3-dimethyl derivative () exhibits higher cytotoxicity than analogs with longer alkyl chains (e.g., trimethylene, tetramethylene), indicating that smaller substituents optimize steric compatibility with cellular targets . Aromatic vs.

Physicochemical Properties and SAR Trends

  • In contrast, the 3-(2-methoxyethyl) substituent in introduces polarity, improving solubility (logP ~2.5–3.0) .
  • Sulfanyl Group Role: The 2-sulfanyl moiety is conserved across most analogs, acting as a hydrogen-bond donor or forming disulfide bonds with cysteine residues in target proteins .

Biological Activity

6-Ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure features a thieno ring fused to a pyrimidine ring, which is substituted with various alkyl groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The molecular formula of 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is C13H18N2OS2C_{13}H_{18}N_{2}OS_{2}, and it has a molecular weight of 270.42 g/mol. The compound's structure can be represented as follows:

InChI Key DVQAGGSBKSJPCJ UHFFFAOYSA N\text{InChI Key DVQAGGSBKSJPCJ UHFFFAOYSA N}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is known to inhibit enzymes involved in critical pathways such as the dihydrofolate reductase (DHFR) pathway, which is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, this compound can induce cytotoxicity in rapidly dividing cancer cells.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine, including 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit significant antitumor properties. In vitro assays have shown that compounds bearing this scaffold can inhibit the growth of various cancer cell lines.

Case Study: Antitumor Efficacy

A comprehensive study involving the NCI 60 cell line panel evaluated several thieno[2,3-d]pyrimidine derivatives. Notably, compounds similar to 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one displayed:

CompoundTGI (µM)GI50 (µM)LC50 (µM)
2016.23.350.1
2367.76.6100

These compounds were found to be more effective than the standard antitumor agent 5-fluorouracil in several instances, indicating their potential as novel therapeutic agents against cancer .

Antimicrobial Activity

In addition to its antitumor properties, research has indicated that thienopyrimidine derivatives possess antimicrobial activity. The mechanism behind this activity may involve the disruption of microbial metabolic pathways through enzyme inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be influenced by modifications to its chemical structure. For instance:

  • Substituent Variations : Altering the alkyl groups can enhance lipophilicity and improve cellular uptake.
  • Functional Group Modifications : Introducing electron-withdrawing groups has been shown to increase potency against tumor cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step protocols, often starting with aza-Wittig reactions to form the thieno[2,3-d]pyrimidine core. Substitution at the 2-sulfanyl and 3-alkyl positions is achieved using nucleophilic reagents (e.g., thiols or amines) under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization involves adjusting temperature (60–100°C), reaction time (12–48 hours), and stoichiometric ratios to minimize by-products .
  • Critical Parameters :

  • Solvent polarity affects nucleophilicity of substituents.
  • Steric hindrance from the 3-(3-methylbutyl) group may require prolonged reaction times.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., ethyl vs. methylbutyl groups).
  • X-ray Crystallography : Resolves stereoelectronic effects, such as planarity of the thienopyrimidine core and torsion angles of substituents (e.g., 6-ethyl orientation) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ peak for C₁₅H₂₂N₂OS₂: 310.12).
    • Data Table :
TechniqueKey FindingsReference
X-rayPlanar core with 3-(3-methylbutyl) in gauche conformation
¹H NMRδ 1.25 ppm (triplet, 6-ethyl CH₂), δ 4.15 ppm (multiplet, 3-methylbutyl)

Q. Why is the thieno[2,3-d]pyrimidin-4-one scaffold significant in medicinal chemistry?

  • Methodology : The scaffold’s fused heterocyclic system enables π-π stacking with biological targets (e.g., enzyme active sites). Its sulfur atom enhances electron delocalization, improving binding affinity. Derivatives show antimicrobial, anti-inflammatory, and anticancer activities, depending on substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for specific biological targets?

  • Methodology :

  • Substituent Screening : Replace 2-sulfanyl with dialkylamino or arylthio groups to modulate lipophilicity (logP) and target engagement .
  • In Vitro Assays : Test cytotoxicity (e.g., NCI-60 cell lines) and receptor inhibition (e.g., TRPA1) to correlate substituents with activity .
    • Data Table : SAR Trends in Analogues
Substituent (Position)Biological ActivityKey Insight
2-BenzylthioAnticancer (GI₅₀ = 1.2 µM)Enhanced π-stacking with DNA
3-AllylTRPA1 Inhibition (IC₅₀ = 0.8 µM)Steric bulk reduces off-target effects

Q. How do crystallographic data resolve contradictions in reported bioactivities across similar derivatives?

  • Methodology : X-ray structures reveal conformational flexibility (e.g., 3-methylbutyl chain adopting extended vs. folded poses) that alters target binding. For example, coplanar core systems in some analogues improve kinase inhibition, while non-planar systems favor GPCR targets .
  • Case Study : A derivative with a 5-ethyl group showed 10-fold higher anticancer activity than methyl analogues due to improved hydrophobic pocket fit .

Q. What computational strategies predict the compound’s interaction with TRPA1 channels or antimicrobial targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., sulfhydryl group coordinating TRPA1 cysteine residues) .
  • MD Simulations : Simulate binding stability over 100 ns to assess residence time and entropy changes .

Q. How does the 6-ethyl substituent influence metabolic stability compared to methyl or phenyl analogues?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes; track degradation via LC-MS. Ethyl groups reduce CYP3A4-mediated oxidation vs. methyl (t₁/₂ = 45 min vs. 22 min) .
  • LogD Analysis : Ethyl increases hydrophobicity (logD = 2.8) vs. polar 6-hydroxy derivatives (logD = 1.2), altering membrane permeability .

Data Contradiction Analysis

Q. Why do some studies report potent TRPA1 inhibition while others emphasize anticancer activity for structurally related compounds?

  • Resolution : Bioactivity depends on substituent electronic profiles. Electron-withdrawing groups (e.g., CF₃) favor TRPA1 binding, while electron-donating groups (e.g., morpholino) enhance DNA intercalation .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous DMF for aza-Wittig reactions to prevent hydrolysis .
  • Crystallization : Grow single crystals in ethyl acetate/hexane (1:3) at 4°C for X-ray analysis .
  • Biological Assays : Include positive controls (e.g., Capsaicin for TRPA1) to validate assay conditions .

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